molecular formula C11H14N2 B14342624 2-(2,6-Dimethylanilino)propanenitrile CAS No. 105651-62-5

2-(2,6-Dimethylanilino)propanenitrile

Cat. No.: B14342624
CAS No.: 105651-62-5
M. Wt: 174.24 g/mol
InChI Key: VSCWCMHMLSYCRN-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylanilino)propanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with a 2,6-dimethylanilino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,6-Dimethylanilino)propanenitrile can be synthesized through several methods:

    From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

    From Amides: Nitriles can be made by dehydrating amides.

    From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylanilino)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,6-Dimethylanilino)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylanilino)propanenitrile involves its interaction with molecular targets through its nitrile group. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dimethylanilino)propanenitrile is unique due to its specific structure, which combines the properties of a nitrile with the substituent effects of the 2,6-dimethylanilino group.

Properties

CAS No.

105651-62-5

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2-(2,6-dimethylanilino)propanenitrile

InChI

InChI=1S/C11H14N2/c1-8-5-4-6-9(2)11(8)13-10(3)7-12/h4-6,10,13H,1-3H3

InChI Key

VSCWCMHMLSYCRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(C)C#N

Origin of Product

United States

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